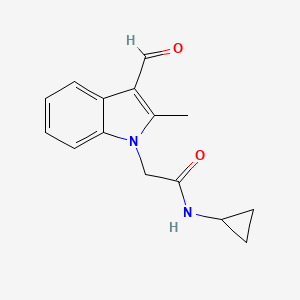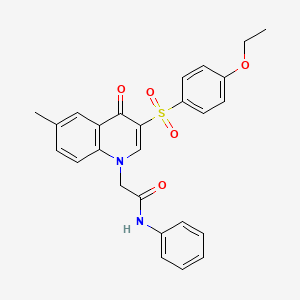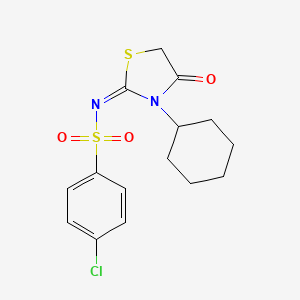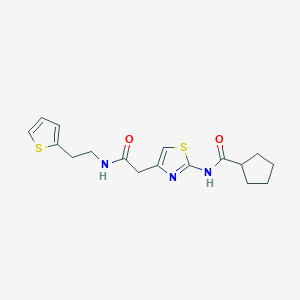
Ethyl 2-(6-methoxyquinolin-4-yl)acetate
Overview
Description
Ethyl 2-(6-methoxyquinolin-4-yl)acetate is a compound composed of a quinoline moiety and an acetate group . It has a molecular weight of 245.27 .
Synthesis Analysis
The synthesis of this compound involves the use of sodium amide in diethyl ether and toluene . The reaction mixture is stirred at reflux for 10 hours, then quenched with water . The mixture is then partitioned between ethyl acetate and water, and the organic phases are combined and dried over magnesium sulfate . The volatiles are removed under reduced pressure and the residue is subjected to purification on silica gel using an ethyl acetate-hexane gradient .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
This compound is a light yellow solid . It is stored at 0-8°C .Safety and Hazards
properties
IUPAC Name |
ethyl 2-(6-methoxyquinolin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)8-10-6-7-15-13-5-4-11(17-2)9-12(10)13/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCXWBARXPRKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C=C(C=CC2=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2388271.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate](/img/structure/B2388274.png)






![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)
![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)


